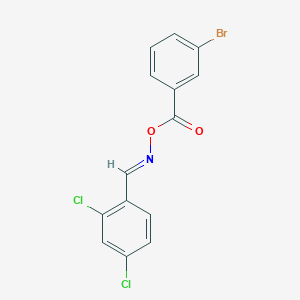

2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The study of specific organic compounds like "2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime" is crucial for understanding their potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis. These compounds often exhibit unique chemical and physical properties due to their specific functional groups and structural configurations.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. For example, oximation and bromobenzoylation reactions might be involved in the synthesis of compounds with similar structures (Sax et al., 1971). These processes often require specific reagents and conditions to achieve the desired product with high yield and purity.

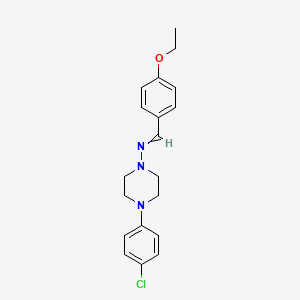

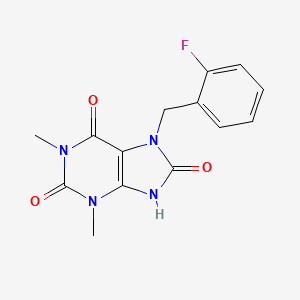

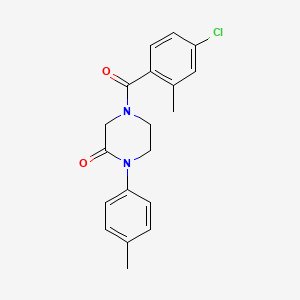

Molecular Structure Analysis

The molecular structure of organic compounds can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT. Such analyses reveal the arrangement of atoms within a molecule and can predict physical and chemical properties. For instance, studies on similar compounds have detailed molecular geometry, vibrational wavenumbers, and electronic properties (Kumar et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime" would depend on the functional groups present. For example, oxime groups can undergo various reactions, including cyclization and addition reactions, while halogenated aromatics are key intermediates in coupling reactions. Studies on related compounds provide insights into their reactivity patterns and mechanisms (Taylor & Batey, 2013).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure of the compound. Analytical techniques and theoretical calculations can predict these properties, aiding in the identification and application of the compound. For example, the crystal structure of similar molecules has been determined to understand their solid-state properties (Cao, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, can be elucidated through experimental studies and computational modeling. For instance, the reaction mechanisms, potential energy surfaces, and interaction energies can provide valuable insights into the chemical behavior of complex molecules (Yoon, Cho, & Kim, 1998).

Scientific Research Applications

Oxime Synthesis and Its Reactivity

The study on oximation processes, such as the work by M. Sax et al. (1971), highlights the synthesis of oximes from 2-phenylisatogen and their subsequent reactivity, providing a foundational understanding of oxime chemistry. The crystal structure analysis of oximation products reveals insights into the molecular structure and potential reactivity pathways, laying the groundwork for exploring the applications of specific oximes like 2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime in scientific research (Sax, Pletcher, Scholtz, Gerkin, & Pinkus, 1971).

Oxime Antioxidant Properties

Research into the antioxidant properties of oximes, as demonstrated by G. Puntel et al. (2009), reveals the potential of these compounds to scavenge reactive species. This suggests avenues for the investigation of 2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime in contexts where antioxidant activity could be beneficial, emphasizing the broad applicability of oximes beyond their traditional use cases (Puntel, de Carvalho, Gubert, Palma, Dalla Corte, Ávila, Pereira, Carratu, Bresolin, da Rocha, & Soares, 2009).

Applications in Coordination Chemistry

The exploration of oxime interactions in coordination compounds, as shown in the study by Korey P. Carter et al. (2018), offers insights into the non-covalent assembly and structural diversity achievable with oxime ligands. This research provides a conceptual framework for investigating 2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime in the development of coordination polymers and metal-organic frameworks, highlighting the potential for creating materials with novel properties (Carter, Kalaj, Kerridge, & Cahill, 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(E)-(2,4-dichlorophenyl)methylideneamino] 3-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrCl2NO2/c15-11-3-1-2-9(6-11)14(19)20-18-8-10-4-5-12(16)7-13(10)17/h1-8H/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAZAWFHFKPYJS-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)ON=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C(=O)O/N=C/C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)